5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one
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Overview
Description
5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one is a complex organic compound that features a unique combination of indole, pyrimidine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one typically involves multiple steps, starting with the preparation of the indole and pyrimidine precursors. The key steps include:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.
Pyrimidine Synthesis: The pyrimidine ring is synthesized through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Coupling Reaction: The final step involves coupling the brominated indole derivative with the pyrimidine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)
Major Products
Oxidation: Corresponding oxides or ketones
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with new functional groups
Scientific Research Applications
5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Material Science: The compound’s electronic properties may be exploited in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The indole and pyrimidine moieties allow the compound to bind to various enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine share the pyrimidine ring and are used in medicinal chemistry.
Uniqueness
What sets 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one apart is the combination of indole, pyrimidine, and phenyl groups, which provides a unique set of chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrFN3O2S/c1-11-15(16-8-13(22)4-7-18(16)24-11)9-17-19(27)25-21(29)26(20(17)28)10-12-2-5-14(23)6-3-12/h2-9,28H,10H2,1H3,(H,25,27,29)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMTUVSSMXZHN-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1=CC3=C(N(C(=S)NC3=O)CC4=CC=C(C=C4)F)O)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NC2=C(/C1=C/C3=C(N(C(=S)NC3=O)CC4=CC=C(C=C4)F)O)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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